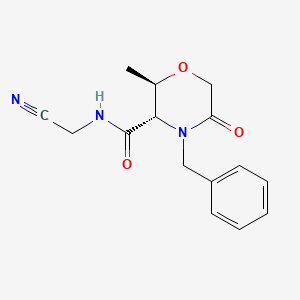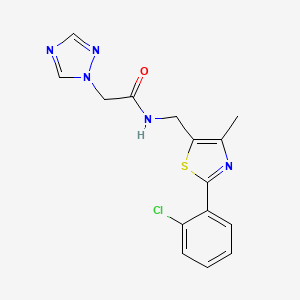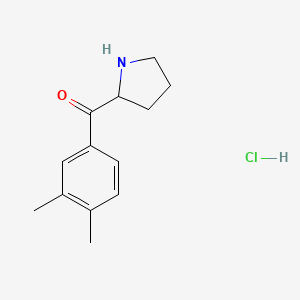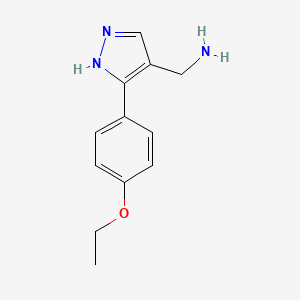
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with a sulfonyl group attached to a 3,4-dimethylphenyl group, an ethoxy group, and a diethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is aromatic, and the sulfonyl group is a good electrophile .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- Diversity-oriented Synthesis : A study described the copper(I)-catalyzed three-component reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine to efficiently generate 1,2-dihydroisoquinolin-3(4H)-imines under mild conditions, showcasing the compound's potential in diversity-oriented synthesis and catalysis (Chen et al., 2011).
Antiproliferative Activity
- Tubulin Polymerization Inhibitors : Research into 5-amino-2-aroylquinolines, which share a quinoline core with the compound of interest, found that certain derivatives exhibit significant antiproliferative activity by inhibiting tubulin polymerization, indicating potential applications in cancer research (Lee et al., 2011).
Synthetic Methodologies
- Cascade Synthesis : A method for synthesizing 3-arylsulfonylquinoline derivatives was developed through tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, illustrating the compound's relevance in novel synthetic methodologies (Zhang et al., 2016).
Antimicrobial Activity
- Metal Chelates : The synthesis and characterization of metal chelates of a compound structurally similar to 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine demonstrated antimicrobial activity, suggesting potential applications in developing antimicrobial agents (Patel, 2009).
Photoluminescence
- Organic Light-Emitting Device Applications : Research into 1,8-naphthalimide derivatives, related to the quinoline core, indicated their potential as standard-red light-emitting materials for organic light-emitting device (OLED) applications, highlighting the compound's relevance in materials science (Luo et al., 2015).
Wirkmechanismus
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance stabilized carbocation .
Pharmacokinetics
It’s known that the compound is moisture sensitive and reacts with water , which could potentially affect its bioavailability.
Result of Action
It’s known that the compound is used as an intermediate , suggesting it plays a role in the synthesis of other compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive and reacts with water , suggesting that its stability and efficacy could be affected by humidity and other water-containing environments.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-6-25(7-2)23-20-14-18(28-8-3)10-12-21(20)24-15-22(23)29(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWXDOLBMVKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)


![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)



![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)


